[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467107
InChI: InChI=1S/C16H23N3O3/c1-12(17)15(20)19-8-7-14(10-19)9-18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)/t12-,14?/m0/s1
SMILES: CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13467107

Molecular Formula: C16H23N3O3

Molecular Weight: 305.37 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C16H23N3O3/c1-12(17)15(20)19-8-7-14(10-19)9-18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)/t12-,14?/m0/s1
Standard InChI Key PBGLBNZHZAHXEB-NBFOIZRFSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₆H₂₃N₃O₃, with a molecular weight of 305.37 g/mol. Its IUPAC name, benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]carbamate, reflects the stereochemistry at the propionyl group and the substitution pattern on the pyrrolidine ring. Key structural elements include:

  • A pyrrolidin-3-ylmethyl group providing conformational rigidity.

  • An (S)-2-aminopropionyl moiety, which may influence chiral interactions with biological targets.

  • A benzyl carbamate functional group, commonly used in prodrug strategies for enhanced bioavailability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₃N₃O₃
Molecular Weight305.37 g/mol
IUPAC Namebenzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]carbamate
SMILESCC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N
PubChem CID66566724

Synthesis and Characterization

Synthetic Pathways

While explicit synthetic protocols are proprietary, general strategies for analogous carbamate derivatives involve:

  • Pyrrolidine Functionalization: Introduction of the 2-aminopropionyl group via peptide coupling reactions, often using reagents like HOBt/EDCI.

  • Carbamate Formation: Reaction of the pyrrolidine intermediate with benzyl chloroformate under basic conditions .

  • Chiral Resolution: Utilization of chiral auxiliaries or chromatographic methods to ensure the (S)-configuration at the propionyl group.

Analytical Characterization

Critical techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the integration of aromatic protons (δ 7.2–7.4 ppm for benzyl) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

  • Mass Spectrometry (MS): ESI-MS typically shows a [M+H]⁺ peak at m/z 306.4.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity, often exceeding 95% for research-grade material.

Biological Activities and Mechanisms

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Source
Pyrido[2,3-d]pyrimidin-7-onesCDK412
Pyrrolidine sulfonamidesEndothelin-converting enzyme8.3
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl esterNot reported

Challenges and Future Directions

Research Gaps

  • In Vivo Efficacy: No pharmacokinetic or toxicity data are publicly available.

  • Target Identification: High-throughput screening is needed to elucidate precise molecular targets.

Synthetic Optimization

  • Stereoselective Methods: Improving yield of the (S)-configured propionyl group via asymmetric catalysis.

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